AFP464

概要

説明

これは、現在、乳がんの治療のために臨床試験中の新規抗がん剤です . AFP464は、親化合物であるアミノフラボン(aminoflavone)の溶解性を向上させるために合成され、血漿および細胞培養培地中の非特異的エステラーゼによってアミノフラボンに迅速に変換されます .

2. 製法

This compoundは、親化合物であるアミノフラボンを含む一連の化学反応によって合成されます。調製には以下の手順が含まれます。

工業生産では、this compoundは、酢酸ナトリウム三水和物と氷酢酸を含む10 mg / mLの黄色のthis compound溶液を充填した滅菌の使い捨てバイアルに供給されます。 この溶液は、0.25 mg / mLから2.5 mg / mLの濃度に、水中の5%デキストロースでさらに希釈できます .

準備方法

AFP464 is synthesized through a series of chemical reactions involving the parent compound aminoflavone. The preparation involves the following steps:

Synthesis of aminoflavone:

Conversion to this compound: Aminoflavone is then reacted with lysine to form the lysine prodrug, this compound.

In industrial production, this compound is supplied in sterile, single-use vials containing a 10 mg/mL yellow solution of this compound with sodium acetate trihydrate and glacial acetic acid. The solution can be further diluted in 5% dextrose in water to a concentration between 0.25 mg/mL and 2.5 mg/mL .

化学反応の分析

Prodrug Conversion

AFP464 is metabolized by nonspecific plasma esterases to its active form, aminoflavone (AF) . This hydrolysis reaction converts the prodrug into AF, which is critical for its biological activity.

Reaction:

Key Data:

| Property | This compound | AF (Active Metabolite) |

|---|---|---|

| Structure | Lysyl ester derivative | Parent aminoflavone compound |

| Metabolic Pathway | Hydrolyzed to AF in plasma | Substrate for CYP1A enzymes |

| Mechanism | Prodrug delivery system | AhR ligand, DNA-binding agent |

Metabolic Activation via Cytochrome P450 Enzymes

AF undergoes further metabolism by CYP1A1 and CYP1A2 enzymes , generating reactive intermediates that covalently bind DNA. This reaction is central to this compound’s cytotoxicity.

Mechanism:

Pharmacokinetic Data from Phase I Trials :

| Parameter | Value/Findings |

|---|---|

| Dose Schedule | Weekly infusion (Days 1, 8, 15) |

| MTD | Defined via hematologic DLTs |

| CYP1A1 Induction | Observed in tumor biopsies at MTD |

AhR Pathway Activation

AF acts as a ligand for the aryl hydrocarbon receptor (AhR) , triggering downstream effects such as CYP1A1 induction and HIF-1α inhibition . This pathway is essential for its antiproliferative effects.

AhR-Dependent Effects :

-

CYP1A1 Expression : AF binding to AhR induces CYP1A1 transcription.

-

Cytotoxicity Reduction : Pretreatment with AhR inhibitor (α-NF) reduces this compound’s cytotoxicity, confirming AhR’s role.

Experimental Evidence :

-

Cell Lines : TK-10, SN12C, Caki-1 (renal cancer) showed reduced viability (21–87% of control) after this compound treatment.

-

AhR Inhibition : Cytotoxicity decreased by ~30–50% with α-NF pretreatment.

DNA Binding and Apoptosis

The reactive intermediates generated from AF bind DNA, causing sub-G0 phase accumulation (apoptosis) and caspase-3 activation . This mechanism is critical for this compound’s antitumor activity.

Apoptotic Induction :

-

Sub-G0 Accumulation :

-

TK-10: 2.5% (control) → 8.13% (48 h post-treatment)

-

SN12C: 6.2% → 17.64%

-

Caki-1: 2.44% → 6.05%

-

-

Caspase-3 Activation : Observed in renal cancer cells, consistent with DNA damage.

HIF-1α Inhibition

AF inhibits HIF-1α transcriptional activity and protein accumulation, though this effect is independent of AhR signaling . This adds a layer of complexity to its mechanism.

Key Findings :

-

HIF-1α Suppression : AF reduces HIF-1α expression in MCF-7 cells.

-

AhR Independence : Inhibition occurs even in AhR-deficient cells.

科学的研究の応用

Efficacy in Cancer Types

AFP464 has shown promising results in preclinical and clinical studies across several cancer types:

- Breast Cancer : In phase II clinical trials, this compound demonstrated significant antitumor activity against ER+ breast cancer. It was found to decrease tumor size and growth rate in mouse models . The drug's efficacy was enhanced when combined with other therapies, such as vorinostat, particularly in triple-negative breast cancer (TNBC) cell lines .

- Renal Cancer : Studies have shown that this compound exhibits cytotoxic effects on renal cancer cell lines, including TK-10 and SN12C. The compound induced significant cell death and apoptosis, highlighting its potential as a treatment option for renal tumors .

- Other Tumors : Preclinical data suggest that this compound is effective against ovarian and lung cancers as well. The compound's unique pattern of growth inhibition across various tumor types suggests a broad applicability in oncology .

Clinical Trials and Research Findings

Several key clinical trials have been conducted to evaluate the safety and efficacy of this compound:

- Phase II Clinical Trials : Tigris Pharmaceuticals initiated randomized phase II trials to assess this compound's effectiveness in ER+ breast cancer patients. The trials included molecular profiling to identify suitable candidates based on AhR expression levels .

- Combination Therapies : Research indicates that combining this compound with other agents can enhance its effectiveness. For instance, synergistic effects were observed when this compound was used alongside paclitaxel, leading to improved outcomes in resistant cancer cell lines .

Data Table: Summary of Research Findings on this compound

作用機序

AFP464は、アリール炭化水素受容体(AhR)シグナル伝達経路の活性化を通じてその効果を発揮します。細胞質中のAhRに結合すると、this compound-AhR複合体は、AhR核トランスロケーターと二量体を形成し、核に移行されます。 核では、この複合体は、特にCYP1A1およびCYP1B1のシトクロムP450酵素の発現を誘導します . これらの酵素は、アミノフラボンをDNAに共有結合する反応性代謝物に代謝し、DNAの二本鎖切断と細胞死を引き起こします . このプロセスは、腫瘍抑制タンパク質p53の活性化とアポトーシスの誘導にもつながります .

6. 類似の化合物との比較

This compoundは、シトクロムP450酵素による独自の代謝活性化を誘導し、DNA損傷性代謝物の生成につながる能力においてユニークです。類似の化合物には以下が含まれます。

アミノフラボン(AF): This compoundの親化合物であり、アリール炭化水素受容体を標的とし、同様の代謝活性化を受けます.

This compoundは、その独自の作用機序と、その抗がん効果を高めるための併用療法における使用の可能性のために際立っています .

類似化合物との比較

AFP464 is unique in its ability to induce its own metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-damaging metabolites. Similar compounds include:

Aminoflavone (AF): The parent compound of this compound, which also targets the aryl hydrocarbon receptor and undergoes similar metabolic activation.

This compound stands out due to its unique mechanism of action and its potential for use in combination therapies to enhance its anticancer effects .

生物活性

AFP464, a prodrug of aminoflavone, has been investigated for its biological activity, particularly its anti-tumor effects, through various studies. This article summarizes key findings related to the compound's mechanism of action, efficacy in different cancer types, and relevant case studies.

This compound is metabolized into aminoflavone (AF) in the body, which acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) . This interaction leads to the activation of several downstream effects that contribute to its anti-cancer properties:

- Induction of CYP1A1 : AF induces the expression of cytochrome P450 1A1 (CYP1A1), which plays a critical role in the metabolism of xenobiotics and is essential for its anti-proliferative activity in sensitive cancer cell lines such as MCF-7 .

- DNA Damage : AF has been shown to cause DNA damage through the formation of DNA adducts and phosphorylation of H2AX, indicating the induction of DNA single-strand breaks .

- Apoptosis : The compound induces apoptosis in cancer cells through caspase activation and p53 signaling pathways. For instance, significant increases in sub-G0 populations were observed in renal cancer cells treated with this compound, indicating apoptotic cell death .

In Vitro Studies

In vitro studies have demonstrated this compound's cytotoxic effects across various cancer cell lines:

- Cell Viability : Treatment with this compound at concentrations ranging from 0.01 to 1 mM resulted in varying degrees of cell viability reduction in renal cancer cell lines (TK-10, SN12C, Caki-1). For example, after five days of treatment with 1 µM this compound, cell viability was reported as follows:

- Migration Inhibition : A wound healing assay indicated that this compound significantly inhibited migration in renal cancer cells, with a notable reduction in the wound area over time .

In Vivo Studies

Preclinical studies have shown promising results for this compound's anti-tumor activity in vivo:

- Xenograft Models : In mouse models bearing renal and breast cancer xenografts, this compound exhibited significant tumor growth inhibition. The efficacy was particularly pronounced in tumors with AhR localized in the cytoplasm .

| Cancer Type | Efficacy Observed | Mechanism |

|---|---|---|

| Renal Cancer | Significant inhibition | AhR activation and apoptosis |

| Breast Cancer | Moderate inhibition | Induction of CYP1A1 and DNA damage |

Clinical Trials

This compound has undergone various clinical trials to assess its safety and efficacy:

- Phase I Trials : Initial studies focused on determining the maximum tolerated dose (MTD) and pharmacokinetics of this compound administered intravenously. Results indicated manageable side effects and established dosing parameters for further trials .

- Phase II Trials : Although promising results were observed in early trials for ER-positive breast cancer patients, development was eventually discontinued due to challenges in achieving sufficient therapeutic concentrations in resistant cancer types .

Case Studies

Several case studies highlight the potential of this compound:

- A study involving patients with advanced breast cancer noted that those treated with this compound showed a partial response, emphasizing the need for combination therapies to enhance efficacy against resistant tumor types .

- Another case demonstrated that combining this compound with vorinostat led to increased sensitivity in triple-negative breast cancer (TNBC) models by reactivating estrogen receptor signaling pathways .

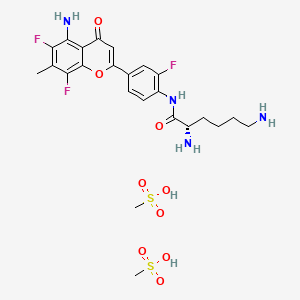

特性

CAS番号 |

468719-53-1 |

|---|---|

分子式 |

C24H31F3N4O9S2 |

分子量 |

640.7 g/mol |

IUPAC名 |

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;methanesulfonic acid |

InChI |

InChI=1S/C22H23F3N4O3.2CH4O3S/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26;2*1-5(2,3)4/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31);2*1H3,(H,2,3,4)/t13-;;/m0../s1 |

InChIキー |

FDQJDUBLCBZBCQ-GXKRWWSZSA-N |

SMILES |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |

異性体SMILES |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |

正規SMILES |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AFP-464, AFP464, AFP 464 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。